
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic heterobicyclic compound that belongs to the class of pyrrolizines. It is a nitrogen-containing heterocyclic compound, which makes it an important structure in various chemical and biological applications. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of N-methylpyrrole with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkyl halides, or sulfonyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone share structural similarities with this compound.
Uniqueness: The unique bicyclic structure of this compound, along with its specific functional groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
76466-49-4 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC名 |
1-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h3,7H,2,4-6H2,1H3 |
InChIキー |
YNMGGMZZMOAVQD-UHFFFAOYSA-N |
正規SMILES |
CC1CCN2C1=CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


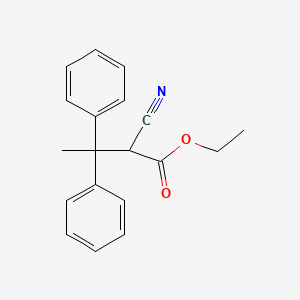
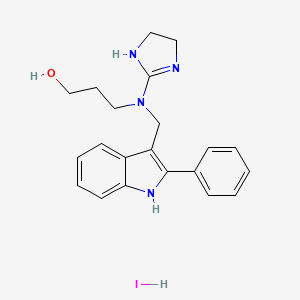
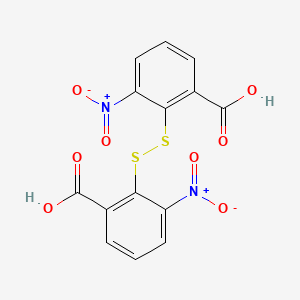
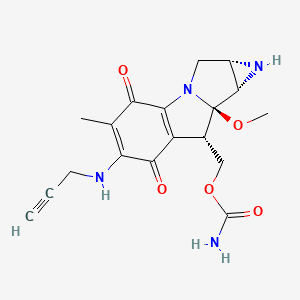

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)

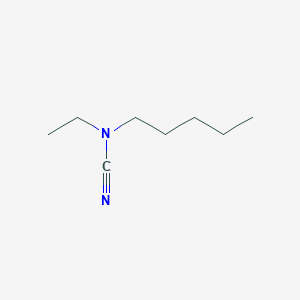


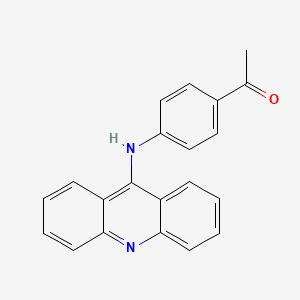
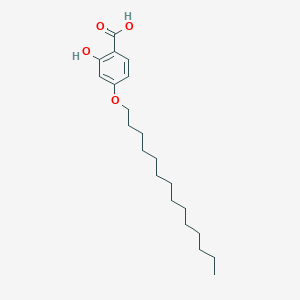
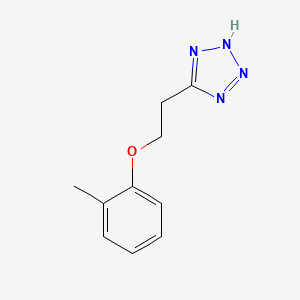
![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
